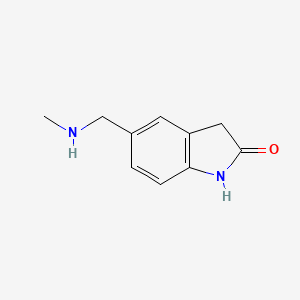

5-((Methylamino)methyl)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-(methylaminomethyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H12N2O/c1-11-6-7-2-3-9-8(4-7)5-10(13)12-9/h2-4,11H,5-6H2,1H3,(H,12,13) |

InChI Key |

RDMYUFXODQBQPV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Indolin 2 One Scaffolds

Targeted Functionalization and Positional Modifications of Indolin-2-one Derivatives

C-5 Position Substituent Introduction

The C-5 position of the indolin-2-one ring is a common site for substitution to modulate the physicochemical and pharmacological properties of the resulting molecules. The introduction of a (methylamino)methyl group at this position, to form 5-((Methylamino)methyl)indolin-2-one , can be achieved through several synthetic pathways, primarily involving the functionalization of a C-5 substituted precursor.

One of the most direct methods is the reductive amination of a 5-formylindolin-2-one intermediate. This two-step, one-pot process typically involves the initial condensation of the aldehyde with methylamine (B109427) to form an intermediate imine, which is subsequently reduced to the desired secondary amine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that tolerates a wide range of functional groups. organic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE).

An alternative and classical approach is the Mannich reaction , which facilitates the aminoalkylation of an acidic proton located on the indole (B1671886) ring. nih.govoarjbp.com In this case, the reaction would involve the condensation of indolin-2-one with formaldehyde (B43269) and methylamine. However, controlling the regioselectivity of the Mannich reaction on the indolin-2-one scaffold can be challenging, as reactions can potentially occur at the N-1 or C-3 positions as well. To achieve C-5 selectivity, a pre-functionalized indolin-2-one, such as one with an activating group at the C-5 position, might be necessary.

A multi-step synthetic sequence starting from 5-nitroindolin-2-one is also a viable route. This would involve the reduction of the nitro group to an amine, followed by subsequent elaboration to the (methylamino)methyl moiety. For instance, the resulting 5-aminoindolin-2-one could be subjected to reductive amination with formaldehyde.

The following table summarizes potential synthetic precursors and the primary methodologies for the synthesis of this compound.

| Precursor | Reagents | Method |

| 5-Formylindolin-2-one | Methylamine, Sodium triacetoxyborohydride | Reductive Amination |

| Indolin-2-one | Formaldehyde, Methylamine | Mannich Reaction |

| 5-Nitroindolin-2-one | 1. Fe/HCl or H₂/Pd-C2. Formaldehyde, NaBH₃CN | Reduction followed by Reductive Amination |

Synthesis of Fused Ring Systems and Complex Heterocyclic Conjugates Incorporating Indolin-2-one Moieties

The versatility of the indolin-2-one scaffold extends to its use as a building block for the construction of more complex molecular architectures, including spirocyclic and fused heterocyclic systems. These advanced derivatizations can lead to compounds with unique three-dimensional shapes and novel biological activities.

Formation of Spiro[indoline-thiazolidine] Structures

Spiro[indoline-thiazolidine] derivatives are a prominent class of heterocyclic compounds synthesized from indolin-2-one precursors, typically through a one-pot, multi-component reaction. The most common synthetic route involves the condensation of an isatin (B1672199) (indoline-2,3-dione) derivative, an amine, and a mercapto-carboxylic acid, such as thioglycolic acid. nih.govresearchgate.netnih.gov

The reaction proceeds through the initial formation of an imine at the C-3 position of the isatin ring by reaction with a primary amine. This is followed by a cyclocondensation reaction with the mercapto-carboxylic acid, where the thiol group attacks the imine carbon and the carboxylic acid condenses with the amine to form the thiazolidinone ring. nih.gov This reaction creates a spirocyclic system with a shared carbon atom at the C-3 position of the indolin-2-one core.

Various catalysts and reaction conditions have been employed to promote this transformation, including the use of green solvents like glycerol-water mixtures and ionic liquids, as well as microwave irradiation to accelerate the reaction. nih.govresearchgate.nettandfonline.com The diversity of this class of compounds can be readily expanded by varying the substituents on the starting isatin, the primary amine, and the mercapto-carboxylic acid.

The following table provides examples of synthesized spiro[indoline-thiazolidine] derivatives and the key reactants used.

| Isatin Derivative | Amine | Mercapto-carboxylic Acid | Resulting Spiro Compound Class |

| 5-Methylindoline-2,3-dione | 4-(Aminomethyl)benzoic acid | Mercaptoacetic acid | Spiro[indoline-3,2′-thiazolidine] derivative |

| Indoline-2,3-dione | Aromatic amines | Thioglycolic acid | Polyfunctionalized spirothiazolidin-4-ones nih.gov |

| Fluorinated Isatins | Various amines | Thioglycolic acid | Fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones nih.gov |

Integration with Other Biologically Relevant Heterocycles

The indolin-2-one scaffold can be integrated with a wide variety of other biologically active heterocyclic rings to create hybrid molecules with potentially synergistic or novel pharmacological properties. These integrations can be achieved through the formation of fused ring systems or by linking the heterocycles via a single bond or a short linker.

One approach involves the dearomatization of indoles to generate fused indoline (B122111) heterocycles. For example, an efficient metal-free dearomatization of indoles with α-bromohydrazones has been reported to produce various fused indoline heterocycles in good yields under mild conditions. rsc.org

Another strategy involves the use of indolin-2-one derivatives as key starting materials for the synthesis of more complex heterocyclic entities. For instance, new series of oxindole-based heterocyclic compounds have been designed and synthesized using indolin-2-one derivatives as the core structure. researchgate.net Furthermore, spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives have been synthesized, demonstrating the fusion of the indolin-2-one core with a complex pyrimidine-based ring system. nih.gov

The synthesis of these integrated systems often involves multi-step reaction sequences or one-pot reactions where the indolin-2-one moiety acts as a scaffold for the construction of the additional heterocyclic ring. The choice of synthetic route depends on the desired final structure and the nature of the heterocyclic ring to be integrated.

The table below presents examples of indolin-2-one integrated with other heterocyclic systems.

| Indolin-2-one Precursor | Reactant(s) | Integrated Heterocycle |

| Indoles | α-Bromohydrazones | Fused Pyrazoline |

| Indolin-2-one derivatives | Various reagents | Fused Oxindole-based heterocycles researchgate.net |

| Spiro[indoline-3,2'-thiazolidine] | Thiazolo-pyrimidine precursors | Thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine nih.gov |

| Isatin | 2-Aminonorbornene carboxamides | Spiro[5,8-methanoquinazoline-2,3′-indoline] mdpi.com |

Biological Activity and Preclinical Pharmacological Characterization of Indolin 2 One Derivatives

In Vitro Pharmacological Investigations

Enzymatic Inhibition Studies

Indolin-2-one derivatives have been extensively studied for their ability to inhibit various enzymes implicated in disease pathogenesis. These investigations are crucial for understanding their mechanism of action and for guiding the development of more potent and selective therapeutic agents.

The 2-oxo-indoline scaffold is strongly associated with anticancer activity through the inhibition of multiple targets, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). researchgate.net Dysregulation of kinase activity is a hallmark of numerous progressive disorders, including cancer, making kinase inhibitors a significant class of drugs. ugr.es

Indolin-2-one derivatives, particularly those with heterocyclic methylene (B1212753) substituents at the C-3 position, are potent inhibitors of RTKs in vitro and demonstrate antiangiogenic properties in vivo. nih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth, and the vascular endothelial growth factor receptor (VEGFR) family is a primary target in metastatic cancer. nih.gov Sunitinib, an oral indolin-2-one derivative, is a marketed VEGFR inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.gov

Structure-activity relationship (SAR) studies have revealed that the indolin-2-one core is essential for VEGFR inhibition, and substitutions at the C-3 position of the oxindole (B195798) ring are critical for their antiangiogenic and anticancer activities. nih.gov For instance, certain pyrrole (B145914) indolin-2-one derivatives show potent inhibition against both VEGFR and platelet-derived growth factor receptor β (PDGFRβ). cancertreatmentjournal.com

A recent study designed and synthesized a series of indolinone-based derivatives as cytotoxic kinase inhibitors. nih.gov Two compounds, Compound 9 and Compound 20 , were identified as the most cytotoxic. nih.gov Kinase enzyme inhibitory assays demonstrated a correlation between their ability to inhibit key kinase enzymes and their observed cytotoxic activities. nih.gov

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 9 | VEGFR-2 | 56.74 | nih.gov |

| Compound 9 | CDK-2 | 9.39 | nih.gov |

| Compound 20 | VEGFR-2 | Data not specified | nih.gov |

| Compound 20 | EGFR | Data not specified | nih.gov |

| Indirubin (B1684374) | CDK-4 | 23.64 | nih.gov |

| Indirubin | CDK-2 | 45.6 | nih.gov |

| Sorafenib | VEGFR-2 | 63.27 | nih.gov |

Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the metabolic pathways of arachidonic acid. nih.govacs.org The inhibition of 5-LOX is a strategy to decrease the inflammatory response mediated by leukotrienes. nih.gov Simultaneously, inhibiting sEH increases the levels of anti-inflammatory eicosanoids. nih.govacs.org This dual inhibition offers a balanced modulation of eicosanoid levels, which is a promising strategy for developing anti-inflammatory drugs. nih.govacs.org

An in-house library of molecules was screened, leading to the identification of an indoline (B122111) derivative as a notable 5-LOX inhibitor. nih.govacs.org This discovery guided the design of new analogues, resulting in dual 5-LOX/sEH inhibitors. nih.govacs.org One particular indoline derivative, Compound 73 , showed the most promising activity with IC50 values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH. nih.govacs.org

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 73 | 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 | nih.govacs.org |

| Compound 73 | Soluble Epoxide Hydrolase (sEH) | 0.43 ± 0.10 | nih.govacs.org |

Cellular Assay Systems for Efficacy Evaluation

Cellular assays are instrumental in evaluating the therapeutic potential of indolin-2-one derivatives by assessing their effects on cell viability, proliferation, and inflammatory responses in relevant cell models.

The cytotoxic effects of newly synthesized indolinone-based derivatives have been tested against various cancer cell lines. For instance, Compound 9 and Compound 20 were found to be the most cytotoxic against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 2.53 to 7.54 µM. nih.gov These compounds were also slightly more cytotoxic than the natural product indirubin in HepG-2 cells. nih.gov

The indolin-2-one core is considered a privileged structure for antitumor agents. nih.gov A study involving twenty-three novel indolin-2-one compounds, designed through molecular dissection of the anticancer drug indirubin, showed that most of these compounds exhibited significant antiproliferative activity against the tested cell lines. nih.gov Notably, two compounds, 1c and 1h , showed potent inhibition against HCT-116 (colon cancer) cells with IC50 values at the submicromolar level. nih.gov Furthermore, compounds 1c and 2c were potent inhibitors of the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9 | HepG-2 | 2.53 - 7.54 | nih.gov |

| Compound 9 | MCF-7 | 2.53 - 7.54 | nih.gov |

| Compound 20 | HepG-2 | 2.53 - 7.54 | nih.gov |

| Compound 20 | MCF-7 | 2.53 - 7.54 | nih.gov |

| Compound 1c | HCT-116 | Submicromolar | nih.gov |

| Compound 1h | HCT-116 | Submicromolar | nih.gov |

| Compound 1c | MDA-MB-231 | Potent Inhibition | nih.gov |

| Compound 2c | MDA-MB-231 | Potent Inhibition | nih.gov |

The anti-inflammatory properties of indolin-2-one derivatives have also been investigated. In one study, nineteen 3-substituted-indolin-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity. mdpi.com Among these, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the highest activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.com This compound also suppressed the production and mRNA expression of pro-inflammatory cytokines IL-6 and TNF-α in a concentration-dependent manner. mdpi.com Further investigation into its mechanism revealed that it significantly inhibited LPS-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways. mdpi.com

Another study identified an indoline-based compound, Compound 73 , as a dual inhibitor of 5-LOX and sEH. nih.govacs.org When tested in vivo in models of zymosan-induced peritonitis and experimental asthma in mice, this compound showed remarkable anti-inflammatory efficacy, highlighting the potential of this class of compounds as anti-inflammatory agents. acs.org

| Compound | Cell/Animal Model | Observed Effect | Reference |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α production | mdpi.com |

| Compound 73 | Zymosan-induced peritonitis in mice | Remarkable anti-inflammatory efficacy | acs.org |

| Compound 73 | Experimental asthma in mice | Remarkable anti-inflammatory efficacy | acs.org |

Antimicrobial Efficacy against Bacterial and Fungal Pathogens

The indolin-2-one scaffold has been a subject of extensive investigation for its potential as a source of novel antimicrobial agents. Various derivatives have demonstrated a broad spectrum of activity against both bacterial and fungal pathogens, including strains with resistance to existing drugs.

A study on 3-substituted indole-2-one derivatives revealed that several compounds exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) value of 125 μg/mL. Specifically, certain derivatives were active against S. enterica, while others were effective against methicillin-resistant S. aureus (MRSA). Another series of 3-alkylidene-2-indolone derivatives also showed potent antibacterial effects. One compound, in particular, demonstrated high activity with an MIC of 0.5 μg/mL. Several compounds in this series were effective against Staphylococcus aureus ATCC 6538 and methicillin-resistant Staphylococcus aureus ATCC 43300, with some showing activity comparable to the drug gatifloxacin.

Furthermore, hybrids of indolin-2-one and nitroimidazole have been developed, exhibiting high potency against several bacterial strains, including drug-resistant ones, with MIC values ranging from 0.0625 to 4 μg/mL against both Gram-positive and Gram-negative bacteria. Thiazolo-indolin-2-one derivatives have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds also exhibiting weak to moderate antifungal activities. One derivative, 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one, displayed significant inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism.

In the realm of antifungal activity, 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one derivatives have been synthesized and evaluated against various plant pathogenic fungi. Many of these compounds showed moderate antifungal activity, with one derivative demonstrating superior activity against Rhizoctonia solani compared to commercial fungicides. The introduction of halogen substituents on the indolin-2-one and indole (B1671886) rings was found to be crucial for potent antifungal activity. Additionally, certain arylidene indolin-2-ones have demonstrated notable antifungal properties against Candida species and other fungi.

The mechanism of antimicrobial action for some indolin-2-one derivatives has been explored. For instance, nitroimidazole-indolin-2-one hybrids have been found to induce DNA damage and target topoisomerase IV in pathogenic Staphylococcus aureus. This dual mode of action, combining direct enzyme inhibition with the generation of reactive radical species, may help to prevent the development of bacterial resistance. Molecular docking studies have also suggested that some indolin-2-one derivatives may exert their antimicrobial effects by binding to DNA gyrase.

Table 1: Antimicrobial Activity of Selected Indolin-2-one Derivatives

| Derivative Class | Pathogen(s) | Activity/MIC | Reference |

|---|---|---|---|

| 3-Substituted Indole-2-ones | S. enterica, MRSA | MIC = 125 µg/mL | |

| 3-Alkylidene-2-indolones | Gram-positive bacteria (including MRSA) | MIC = 0.5-16 µg/mL | |

| Indolin-2-one-nitroimidazole hybrids | Gram-positive and Gram-negative bacteria | MIC = 0.0625-4 µg/mL | |

| Thiazolo-indolin-2-ones | Gram-positive and Gram-negative bacteria | Promising activity | |

| 3-Hydroxy-3-(1H-indol-3-yl)indolin-2-ones | Rhizoctonia solani | EC50 = 3.44 mg/L | |

| Arylidene indolin-2-ones | Candida species | MIC = 3.1 mg/mL |

Other Cellular Pharmacodynamic Effects

Beyond their antimicrobial properties, indolin-2-one derivatives have been shown to exert a variety of other significant pharmacodynamic effects at the cellular level. A primary area of investigation has been their anti-inflammatory activity. Certain 3-substituted-indolin-2-one derivatives have demonstrated the ability to inhibit the production of inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in murine macrophages. The mechanism for this anti-inflammatory action involves the suppression of key signaling pathways, including the Akt, MAPK, and NF-κB pathways.

The anticancer activity of indolin-2-one derivatives is another widely reported cellular effect. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For example, a novel series of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety exhibited significant cytotoxicity against human colon (HT-29), lung (H460), and breast (MDA-MB-231) cancer cell lines. One particular compound from this series showed remarkable cytotoxicity with IC50 values in the nanomolar range. The anticancer effects of many indolin-2-one derivatives are attributed to their ability to inhibit protein kinases, which are crucial for cancer cell growth and survival.

Ligand-Target Binding and Interaction Profiling

The diverse biological activities of indolin-2-one derivatives are a direct result of their ability to bind to and modulate the function of various biological targets. A significant body of research has focused on elucidating these ligand-target interactions, particularly in the context of their anticancer effects. Many indolin-2-one derivatives function as inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

One of the most well-characterized targets for this class of compounds is the family of vascular endothelial growth factor receptors (VEGFRs). The indolin-2-one core is considered an essential scaffold for the inhibition of VEGFRs, playing a crucial role in the antiangiogenic activity of these compounds. The marketed anticancer drug Sunitinib, which features an indolin-2-one core, is a potent inhibitor of several receptor tyrosine kinases, including VEGFRs and platelet-derived growth factor receptors (PDGFRs). Structure-activity relationship studies have shown that substitutions at the C-3 position of the oxindole ring are critical for their antiangiogenic and anticancer activities.

In addition to VEGFRs, other protein kinases are also targeted by indolin-2-one derivatives. For instance, some derivatives have been evaluated for their inhibitory activity against a panel of eight different kinases, demonstrating the potential for broad-spectrum kinase inhibition. Furthermore, novel indolin-2-one derivatives have been designed as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are effective targets for anticancer drug discovery. Molecular docking studies have revealed that these compounds can form hydrogen bonds with key amino acid residues in the active site of the kinase, such as Met590 and Glu592, which enhances their binding affinity.

Beyond the realm of cancer, the ligand-target interactions of indolin-2-one derivatives have also been explored for other therapeutic applications. For example, certain derivatives have been synthesized and evaluated as ligands for dopamine (B1211576) receptors. One such derivative exhibited remarkable affinity and selectivity for the D4 receptor subtype, with a Ki value of 0.5 nM, suggesting its potential as a therapeutic agent for neurological disorders.

In the context of their antimicrobial activity, as previously mentioned, indolin-2-one derivatives have been shown to interact with microbial enzymes such as DNA gyrase, dihydrofolate reductase (DHFR), and topoisomerase IV. These interactions disrupt essential cellular processes in microorganisms, leading to their growth inhibition or death.

Table 2: Ligand-Target Interactions of Indolin-2-one Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| General Indolin-2-ones | Vascular Endothelial Growth Factor Receptors (VEGFRs) | Anticancer (Antiangiogenic) | |

| Sunitinib (Indolin-2-one based) | VEGFRs, PDGFRs, etc. | Anticancer | |

| Novel Indolin-2-one Derivatives | Tropomyosin receptor kinases (TRKs) | Anticancer | |

| Piperazinylbutyl Indolin-2-ones | Dopamine D4 Receptor | Neurological Disorders | |

| Nitroimidazole-Indolin-2-one Hybrids | Topoisomerase IV, DNA | Antimicrobial | |

| Thiazolo-Indolin-2-ones | Dihydrofolate Reductase (DHFR) | Antimicrobial |

In Vivo Efficacy Studies in Non-Human Animal Models

Anti-inflammatory Efficacy in Murine Disease Models (e.g., Peritonitis, Asthma)

The anti-inflammatory properties of indolin-2-one derivatives observed in cellular assays have been further validated in various murine models of inflammatory diseases. In a mouse model of acute liver failure induced by D-galactosamine (GalN) and lipopolysaccharide (LPS), two indoline derivatives, AN1297 and AN1284, demonstrated potent anti-inflammatory effects. These compounds significantly reduced the levels of the liver enzymes alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. They also decreased the activation of caspase 3, an indicator of apoptosis, and lowered the plasma levels of TNF-α. Furthermore, these derivatives prevented the rise of TNF-α and IL-6 in the liver. Notably, AN1284 significantly reduced mortality in this model. The underlying mechanism for these effects was found to be the inhibition of MAPK p38 phosphorylation and the DNA binding of the transcription factor AP-1.

In another study, an indole-2-one derivative, 7i, exhibited significant protection from LPS-induced septic death in mouse models, highlighting its potential for treating acute inflammatory conditions like sepsis. The development of animal models for asthma, often using sensitizing agents like ovalbumin in species such as mice, rats, and guinea pigs, provides a platform to study the efficacy of new anti-inflammatory compounds. While specific studies on 5-((Methylamino)methyl)indolin-2-one in asthma models were not identified, the proven anti-inflammatory mechanisms of related indole derivatives, such as the inhibition of pro-inflammatory cytokines, suggest their potential utility in such models.

Antitumor Efficacy in Preclinical Xenograft and Syngeneic Models

The in vitro anticancer activity of indolin-2-one derivatives has been successfully translated into in vivo efficacy in various preclinical tumor models. These compounds have been shown to inhibit tumor growth and metastasis in both xenograft (human tumor cells in immunocompromised mice) and syngeneic (murine tumor cells in immunocompetent mice) models.

For instance, Semaxanib, a pyrrole indolin-2-one derivative, has been shown to inhibit tumor growth and reduce microvessel density in preclinical models. Sunitinib, another prominent indolin-2-one-based drug, has demonstrated broad antitumor activity in a variety of preclinical models, which has led to its successful clinical application for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The antitumor efficacy of these compounds is largely attributed to their antiangiogenic properties, mediated through the inhibition of VEGFR and other receptor tyrosine kinases.

More recent studies continue to demonstrate the in vivo antitumor potential of novel indolin-2-one derivatives. For example, a proteolysis targeting chimera (PROTAC) molecule based on the indolin-2-one scaffold, HL435, has shown promising antitumor activity in a mouse xenograft tumor model. Similarly, novel anti-melanoma compounds that work by downregulating spliceosomal proteins were found to be efficacious in an A375 cell-line xenograft melanoma model in nude mice. These compounds significantly decreased the growth of melanoma tumors, with an effect comparable to the standard-of-care drug vemurafenib. The antitumor effects of various compounds have been demonstrated in xenograft models of human pancreatic cancer and colon cancer.

Antimicrobial Activity in Animal Infection Models

While in vitro studies have established the broad-spectrum antimicrobial potential of indolin-2-one derivatives, there is a comparative scarcity of published in vivo data from animal infection models for this class of compounds, and specifically for this compound. However, the promising in vitro activity against clinically relevant pathogens, including resistant strains, strongly suggests that these compounds warrant further investigation in such models.

One study on aminoguanidine-indole derivatives demonstrated in vivo efficacy in a mouse pneumonia model caused by Klebsiella pneumoniae. The most active compound, 4P, improved the survival rate of the infected mice, reduced the bacterial load in their lungs, and alleviated pathological tissue damage. This finding is particularly significant as it demonstrates the potential of indole-based compounds to combat serious bacterial infections in a living organism. The development of new antimicrobial agents is critical due to the rise of antibiotic resistance, and the efficacy of this indole derivative in an animal model provides a strong rationale for the continued development of this compound class.

Analgesic and Other Pharmacological Effects in Animal Models

The therapeutic potential of indolin-2-one derivatives extends to the management of pain and inflammation, as demonstrated by numerous preclinical studies in various animal models. These investigations have revealed significant analgesic and anti-inflammatory properties, suggesting that the indolin-2-one scaffold is a promising framework for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effects are often evaluated using chemical- and thermal-induced pain models, while anti-inflammatory activity is typically assessed in models of induced edema and sepsis.

Research into a series of 3-substituted-indolin-2-one derivatives has highlighted their potential as anti-inflammatory agents. One study identified 3-(3-hydroxyphenyl)-indolin-2-one as a particularly active compound, demonstrating significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. nih.gov This inhibition of a key inflammatory mediator points to the anti-inflammatory potential of this class of compounds. nih.gov Further investigations into other derivatives have shown that their anti-inflammatory effects are mediated through the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2 and iNOS. nih.gov

In a study focused on indole-chalcone hybrids, a derivative, 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, showed notable efficacy in acute analgesia and inflammation models. nih.gov This suggests that hybridization of the indole core with other pharmacophores can lead to enhanced analgesic and anti-inflammatory activities. nih.gov Another study synthesized a series of novel indole derivatives and evaluated their anti-inflammatory and analgesic activities. researchgate.net Among the synthesized compounds, 1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone was identified as having the most potent anti-inflammatory and analgesic effects. researchgate.net

Furthermore, the analgesic properties of certain indole derivatives have been demonstrated in the acetic acid-induced writhing test, a model for peripherally acting analgesics. nih.gov In one study, several indole-chalcone hybrids exhibited significant reductions in the number of writhes, with one compound showing a 61.74% inhibition. nih.gov This indicates a potent peripheral analgesic effect.

The anti-inflammatory activity of indolin-2-one derivatives has also been observed in a rat model of experimental pneumonitis. A novel indolinone derivative, referred to as GRS, was shown to improve the survival of animals, restore respiratory parameters, and reduce pulmonary edema and histological lung damage. nih.gov In a mouse model of LPS-induced sepsis, a condition characterized by overwhelming inflammation, an indolin-2-one derivative designated as 7i demonstrated a significant protective effect, attenuating the lethality associated with the septic response. nih.gov These findings underscore the potential of indolin-2-one derivatives in treating severe inflammatory conditions.

The tables below summarize the findings from various preclinical studies on the analgesic and anti-inflammatory effects of different indolin-2-one derivatives.

| Compound Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Oxindole-esters and -imines | Mice | Compounds 4l and 7j showed 100% writhing protection. | nih.gov |

| Indole-chalcone hybrids | Mice | Compound 4 exhibited the highest inhibition of writhing at 61.74%. | nih.gov |

| Synthetic indole amines | Mice | Derivatives 3a-II and 4a-II demonstrated significant analgesic potential in the hot-plate test. | nih.gov |

| Compound | Animal Model | Pharmacological Effect | Key Findings | Reference |

|---|---|---|---|---|

| GRS (an indolinone derivative) | Rat model of experimental pneumonitis | Anti-inflammatory | Reduced pulmonary edema by 35% and histological lung damage by 17%. | nih.gov |

| Compound 7i (indole-2-one derivative) | LPS-induced septic mouse model | Anti-inflammatory | Showed significant protection from LPS-induced septic death. | nih.govresearchgate.net |

| NC009-1 (indole derivative) | MPTP-induced mouse model of Parkinson's disease | Neuroprotective and Anti-inflammatory | Ameliorated motor deficits and reduced microglia and astrocyte reactivity. | nih.gov |

| Synthetic indole amines (3a-II and 4a-II) | Carrageenan-induced paw edema in mice | Anti-inflammatory | Demonstrated potent anti-inflammatory effects. | nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation of Indolin 2 One Analogs

Systematic Elucidation of Key Structural Determinants for Biological Activity

The biological activity of indolin-2-one analogs is highly sensitive to the structural and stereochemical properties of their substituents. Modifications, particularly at the C3, C5, and C6 positions of the indolinone ring, have been shown to drastically alter the potency and selectivity of these compounds.

The substituent at the C3-position of the indolin-2-one ring is a critical determinant of target selectivity. The introduction of a benzylidene moiety at this position has been a common strategy, where further substitution on the phenyl ring fine-tunes the compound's activity. For instance, the presence of bulky groups on the C3-phenyl ring has been shown to confer high selectivity towards the EGF and Her-2 receptor tyrosine kinases (RTKs). nih.gov In contrast, analogs featuring a 3-[(five-membered heteroaryl ring)methylidenyl] group exhibit high specificity for the VEGF (Flk-1) RTK. nih.gov

The nature of substituents on other parts of the molecule also plays a significant role. In the development of anti-inflammatory agents, it was observed that 3-substituted-indolin-2-one derivatives with electronegative groups like Cl, Br, and CF3 showed a considerable suppression of nitric oxide secretion. mdpi.com Interestingly, derivatives with ortho and meta hydroxyl (-OH) groups on the C3-phenyl ring demonstrated even stronger suppression of nitric oxide production. mdpi.com

Stereochemistry, where applicable, is another crucial factor. For inhibitors of c-Jun N-terminal kinase 3 (JNK3), confirming the absolute configuration of the indolin-2-(4-thiazolidinone) scaffold was a key step in optimizing potency and improving physicochemical properties. nih.gov

Table 1: Influence of Substituents on Selectivity of Indolin-2-one Analogs

| Substituent Type at C3-Position | Primary Target(s) | Reference |

|---|---|---|

| (Five-membered heteroaryl ring)methylidenyl | VEGF (Flk-1) RTK | nih.gov |

| Substituted benzylidenyl with bulky groups | EGF and Her-2 RTKs | nih.gov |

| Extended side chain | PDGF and VEGF (Flk-1) RTKs | nih.gov |

| Phenyl ring with ortho/meta -OH groups | Enhanced anti-inflammatory activity | mdpi.com |

| Phenyl ring with electronegative groups (Cl, Br) | Anti-inflammatory activity | mdpi.com |

The position of functional groups on the indolin-2-one core is as critical as their chemical nature. The C5 position, in particular, has been identified as a key site for modification to enhance potency and modulate physicochemical properties. For the compound 5-((Methylamino)methyl)indolin-2-one, the hydrophilic (methylamino)methyl group at the C5 position is significant. A modeling study of JNK3 inhibitors based on an indolin-2-one scaffold revealed that incorporating a hydrophilic group at the 5-position led to improved kinase inhibition. nih.gov This highlights the strategic importance of this specific substitution pattern for achieving high potency.

Further studies have reinforced the importance of the C5 substituent. When modifying 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties, replacing a fluorine atom at the C5 position with a chlorine atom resulted in a substantial increase in potency against the A549 lung cancer cell line. mdpi.com Conversely, introducing bromo, hydrogen, or methyl groups at the same C5 position led to a significant decrease in potency. mdpi.com This demonstrates that the electronic and steric properties of the C5 substituent are finely tuned for optimal biological activity. Similarly, introducing a ureido group at the C6 position has been found to enhance inhibitory potency against VEGFR and PDGFR. mdpi.com

Molecular Mechanism of Action Investigations

Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. This involves identifying their specific biological targets, the signaling pathways they modulate, and the nature of their interaction with the target protein.

The indolin-2-one scaffold has been successfully employed to target a wide range of proteins, primarily within the kinase family. Many derivatives function as multi-targeted agents, inhibiting several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. growingscience.comekb.eg

Prominent targets for this class of compounds include:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Epidermal Growth Factor Receptor (EGFR), c-Kit, and c-Met. nih.govgrowingscience.comekb.eg Sunitinib, a well-known drug based on the indolin-2-one core, is a potent inhibitor of several of these RTKs. ekb.eg

Non-receptor Tyrosine Kinases: The c-Jun N-terminal kinase 3 (JNK3) has been identified as a specific target for certain indolin-2-one analogs. nih.gov

Serine/Threonine Kinases: Analogs have been developed as inhibitors of p21-activated kinase 4 (PAK4) and Aurora A kinase. nih.govnih.gov

Other Enzymes: Beyond kinases, the indolin-2-one scaffold has been used to design inhibitors for other enzyme classes, such as Lysine-Specific Demethylase 1 (LSD1) and BET bromodomains. nih.govnih.gov

Table 2: Validated Biological Targets of Indolin-2-one Analogs

| Target Class | Specific Target(s) | Reference(s) |

|---|---|---|

| Receptor Tyrosine Kinases | VEGFR, PDGFR, EGFR, Her-2, c-Kit, c-Met | nih.govgrowingscience.comekb.eg |

| Serine/Threonine Kinases | JNK3, PAK4, Aurora A | nih.govnih.govnih.gov |

| Epigenetic Modulators | LSD1, BET Bromodomains | nih.govnih.gov |

By inhibiting their primary targets, indolin-2-one derivatives can modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival.

MAPK Pathway: As inhibitors of RTKs like VEGFR and EGFR, these compounds block the activation of the downstream RAS-RAF-MEK-ERK signaling cascade, a central pathway in cell proliferation. researchgate.net

Anti-Inflammatory Pathways: Certain derivatives exert anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced signaling, thereby downregulating the Akt, MAPK, and NF-κB signaling pathways. mdpi.com

Hedgehog Pathway: Benzo[cd]indol-2-one analogs have been shown to inhibit the Hedgehog signaling pathway downstream of the Suppressor of Fused (SUFU), leading to reduced levels of the transcription factor GLI2. nih.gov

PAK4 Pathway: A potent indolin-2-one inhibitor of PAK4 was found to block the PAK4/LIMK1/cofilin signaling pathway, which is involved in cell migration and invasion. nih.gov

The dysregulation of these pathways is a hallmark of many diseases, including cancer, making their modulation by indolin-2-one inhibitors a key therapeutic strategy. growingscience.com

The mechanism by which a drug binds to its target can significantly influence its specificity and potential for side effects. nih.gov The majority of indolin-2-one-based kinase inhibitors function as orthosteric inhibitors. researchgate.net They are designed to act as competitive inhibitors of adenosine (B11128) triphosphate (ATP), binding directly to the highly conserved ATP-binding pocket in the kinase domain. ekb.egresearchgate.net This mode of action directly prevents the phosphorylation of downstream substrates, thereby blocking the kinase's activity. nih.gov

However, the high conservation of the ATP-binding site across the human kinome can lead to off-target effects and a lack of specificity. nih.gov To overcome this, researchers have explored the development of allosteric inhibitors, which bind to a less conserved site on the kinase, remote from the active site. nih.govresearchgate.net This binding event induces a conformational change in the protein that modulates its activity. quora.com

A notable example is the development of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. nih.gov These compounds were specifically designed to target a predicted allosteric site, offering a potential advantage in terms of selectivity over traditional ATP-competitive inhibitors. nih.gov The exploration of allosteric mechanisms represents an innovative strategy to develop more specific and potentially safer indolin-2-one-based therapeutics. nih.govresearchgate.net

Computational Chemistry and in Silico Approaches in Indolin 2 One Research and Design

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com In the context of indolin-2-one research, docking simulations are crucial for elucidating how these ligands interact with their protein targets at a molecular level.

The process involves placing a ligand, such as a derivative of 5-((Methylamino)methyl)indolin-2-one, into the binding site of a target protein. Algorithms then sample a vast number of possible conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding affinity for each pose. jocpr.com Lower docking scores typically indicate a more favorable binding energy and a potentially more potent inhibitor.

Research on various indolin-2-one derivatives has successfully employed molecular docking to understand their mechanism of action against a range of protein targets, including protein kinases like PAK4, EGFR, and VEGFR-2, as well as enzymes like 5-lipoxygenase (5-LOX). researchgate.netnih.govacs.org These studies analyze key interactions such as:

Hydrogen Bonds: Formation of hydrogen bonds between the indolin-2-one core (specifically the lactam NH and C=O groups) and amino acid residues in the protein's active site is a common and critical feature for binding. researchgate.net

Hydrophobic Interactions: The aromatic rings of the indolin-2-one scaffold often engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity. acs.orgnih.gov

Electrostatic Interactions: Charged or polar groups on substituents can form electrostatic interactions with charged residues in the target protein. researchgate.net

For example, docking studies of indolin-2-one derivatives into the PAK4 kinase domain revealed that the indolin-2-one moiety anchors the molecule in the ATP-binding site through hydrogen bonds, while various substituents explore adjacent hydrophobic pockets to enhance potency and selectivity. nih.gov Similarly, simulations with 5-LOX showed the indoline (B122111) moiety positioned near the catalytic iron ion, effectively blocking substrate access. acs.org This detailed interaction analysis is vital for structure-activity relationship (SAR) studies and guides the rational design of more potent and selective inhibitors. nih.gov

Table 1: Example Molecular Docking Results for Indolin-2-one Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Spiro-indolin-2-ones | EGFR, VEGFR-2 | Cys797, Met793, Leu718 | -7.5 to -9.2 | researchgate.net |

| Substituted indolin-2-ones | PAK4 | Lys399, Asp458, Leu396 | -8.1 to -9.5 | nih.gov |

| Indoline-based compounds | 5-LOX | His372, His367, Leu368 | -7.9 | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is founded on the principle that the biological activity of a compound is directly related to its molecular structure and physicochemical properties. researchgate.net

In the development of indolin-2-one derivatives, QSAR models are built using a "training set" of compounds with known biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity. researchgate.net

Topological Descriptors: Indices that describe molecular branching and shape. mdpi.com

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment. researchgate.net

Geometrical Descriptors: Molecular surface area, volume, and shape flexibility index. researchgate.netmdpi.com

Using statistical techniques like multiple linear regression (MLR) or non-linear methods, an equation is generated that links these descriptors to the observed activity. nih.govmdpi.com A robust QSAR model, validated internally and externally, can then be used to predict the biological activity of newly designed compounds that have not yet been synthesized. nih.gov This predictive power allows chemists to prioritize the synthesis of compounds with the highest predicted potency, saving significant time and resources.

For instance, a QSAR study on a series of anti-cancer 2-indolinone derivatives found a strong correlation between activity and descriptors such as Van der Waals energy, surface area, LogP, and HOMO energy. researchgate.net Such models help identify the key structural features that govern the activity of the indolin-2-one scaffold, guiding further optimization. nih.gov

Table 2: Example of Descriptors Commonly Used in QSAR Models for Indolin-2-one Derivatives

| Descriptor Type | Specific Descriptor | Property Represented | Potential Impact on Activity |

|---|---|---|---|

| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Membrane permeability, interaction with hydrophobic pockets |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability | Steric interactions and dispersion forces in the binding site |

| Electronic | HOMO Energy | Electron-donating ability | Involvement in charge-transfer interactions |

| Geometrical | Van der Waals Energy | Intramolecular strain and stability | Conformational preference for binding |

| Topological | Topological Diameter | Molecular size and shape | Fit within the target's binding pocket |

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling is a powerful technique in drug discovery used to identify novel scaffolds by defining the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

These models can be generated in two primary ways:

Ligand-Based: By superimposing a set of active molecules and extracting their common chemical features. nih.gov

Structure-Based: By analyzing the key interactions between a ligand and its target protein in a known 3D complex structure. nih.gov

Once a validated pharmacophore model is developed for a target of interest for indolin-2-one derivatives, it can be used as a 3D query to search large chemical databases, a process known as virtual screening. nih.govbiocon.re.kr This process filters millions of compounds to identify those that match the pharmacophore hypothesis, and thus have a high probability of being active against the target. mdpi.com

This approach is particularly useful for "scaffold hopping"—finding new core structures that are chemically distinct from known inhibitors but present the same essential 3D arrangement of features for binding. nih.gov For example, a pharmacophore model developed from potent indolin-2-one-based kinase inhibitors might feature a hydrogen bond acceptor (the C2-carbonyl oxygen), a hydrogen bond donor (the N1-hydrogen), and one or more hydrophobic/aromatic regions. Screening a database with this model could identify novel, non-indolin-2-one structures that could serve as starting points for new drug discovery programs. nih.gov

Table 3: Common Pharmacophoric Features for Indolin-2-one Based Inhibitors

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Ligand-Protein Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen at C2-position | Accepts a hydrogen bond from a donor residue (e.g., backbone NH) in the hinge region of kinases. |

| Hydrogen Bond Donor (HBD) | Amide proton at N1-position | Donates a hydrogen bond to an acceptor residue (e.g., backbone C=O) in the protein target. |

| Aromatic Ring (AR) | Fused benzene (B151609) ring of the indolinone core | Participates in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, Trp. |

In Silico Prediction of Preclinical Pharmacological Parameters for Compound Prioritization

A compound's success as a drug depends not only on its potency but also on its pharmacological profile, commonly assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Failures in preclinical and clinical development are often attributed to poor ADMET profiles. mdpi.com In silico ADMET prediction tools allow for the early assessment of these properties, helping to prioritize compounds with a higher likelihood of success and flag potential liabilities. nih.govresearchgate.net

For novel indolin-2-one derivatives, computational models can predict a wide range of parameters:

Absorption: Predictions include aqueous solubility, human intestinal absorption (HIA), and permeability through cell membranes, such as Caco-2 permeability. mdpi.com Rules like Lipinski's Rule of Five are also used as initial filters.

Distribution: Parameters such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) are estimated. High PPB can reduce the free concentration of a drug, while BBB penetration is crucial for CNS-acting drugs.

Metabolism: Models predict the sites of metabolism on the molecule and its potential interaction with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6 or CYP3A4), which are major enzymes involved in drug metabolism. researchgate.net

Excretion: Properties related to how the body eliminates the compound are estimated.

Toxicity: A variety of potential toxicities can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG channel blockage). researchgate.net

By generating an in silico ADMET profile for designed compounds like this compound, researchers can rank them based on both predicted potency and drug-likeness. This integrated approach allows for the selection of lead candidates that possess a balance of desirable properties, significantly improving the efficiency of the drug discovery pipeline. mdpi.comresearchgate.net

Table 4: Representative In Silico ADMET Profile for a Hypothetical Indolin-2-one Derivative

| ADMET Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Absorption | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. |

| Human Intestinal Absorption | >90% | High absorption from the gut is predicted. |

| Caco-2 Permeability (logPapp) | >0.9 x 10⁻⁶ cm/s | High permeability across the intestinal wall. |

| Distribution | ||

| Plasma Protein Binding | >90% | High binding to plasma proteins; may affect free drug concentration. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| Toxicity | ||

| Ames Mutagenicity | Negative | Low potential to be mutagenic. |

Advanced Analytical and Spectroscopic Characterization in Research Development

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Indolin-2-one Derivatives

Spectroscopic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a molecule. For novel indolin-2-one derivatives, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that, when combined, allows for unambiguous structural confirmation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For indolin-2-one derivatives, ¹H NMR and ¹³C NMR are routinely used. nih.gov

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical indolin-2-one scaffold, the aromatic protons on the benzene (B151609) ring appear in the downfield region (typically δ 6.8–7.6 ppm). The methylene (B1212753) protons (-CH₂) at the C3 position of the indolinone ring usually present as a singlet around δ 3.5 ppm. For 5-((Methylamino)methyl)indolin-2-one, additional signals would be expected for the methylamino group, including a singlet for the methyl (-CH₃) protons and another for the benzylic methylene (-CH₂-) protons, along with signals for the N-H protons.

¹³C NMR Spectroscopy: This technique provides a count of the number of unique carbon atoms in a molecule. The carbonyl carbon (C=O) at the C2 position of the indolin-2-one ring is a key diagnostic signal, appearing significantly downfield (typically δ 175–180 ppm). aip.org Aromatic carbons resonate in the δ 110–145 ppm range. The C3 methylene carbon appears further upfield. For this compound, characteristic signals for the methyl and methylene carbons of the substituent would also be present.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the complete connectivity of the molecule, confirming the precise placement of substituents on the indolin-2-one core.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Indolin-2-one Scaffold Note: These are typical chemical shift ranges. Actual values for a specific molecule may vary based on solvent and other substituents.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl (C2) | - | 175 - 180 |

| Methylene (C3) | ~ 3.5 (s, 2H) | ~ 36 |

| Aromatic (C4-C7) | 6.8 - 7.6 (m) | 110 - 145 |

| Amide (NH) | ~ 8.0 - 10.5 (s, 1H) | - |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. nih.gov

For a compound like this compound, HRMS would be used to confirm its elemental composition (C₁₀H₁₂N₂O). In techniques like Electrospray Ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺.

The fragmentation pattern observed in MS/MS (tandem mass spectrometry) experiments can help to confirm the structure. For instance, a common fragmentation pathway for a this compound ion might involve the cleavage of the benzylic C-C bond, leading to the loss of the methylaminomethyl fragment or the formation of a stable tropylium-like ion, providing evidence for the substituent's location and identity.

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies. For an indolin-2-one derivative, key diagnostic peaks include:

A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found around 1680-1710 cm⁻¹. ekb.eg

A sharp peak corresponding to the N-H stretching of the lactam ring, usually appearing in the region of 3200-3300 cm⁻¹.

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹). rsc.org

For this compound, an additional N-H stretching band for the secondary amine would be expected.

Table 2: Typical IR Absorption Frequencies for the Indolin-2-one Core

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| Amide C=O | Stretch | 1680 - 1710 |

| Lactam N-H | Stretch | 3200 - 3300 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems (chromophores). The basic indolin-2-one structure exhibits characteristic absorption maxima (λ_max) in the UV region, typically around 250 nm and 290 nm, corresponding to π→π* transitions within the benzene ring and conjugated amide system. nist.govresearchdata.edu.au The position and intensity of these absorptions can be influenced by the nature and position of substituents on the aromatic ring. The presence of the methylaminomethyl group at the 5-position would be expected to cause a slight shift in these absorption bands.

Chromatographic Methods for Isolation, Purification, and Purity Assessment in Research Settings

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the research and development of novel indolin-2-one derivatives, these methods are vital for isolating the desired product from reaction mixtures, purifying it to a high degree, and assessing its final purity. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for large-scale separation. nih.gov A spot of the reaction mixture is applied to a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent (eluent) is allowed to move up the plate, separating the components based on their differential partitioning between the stationary and mobile phases.

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of compounds from a mixture. The reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina), and a solvent is passed through the column to elute the components at different rates, allowing for their collection in separate fractions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique used for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of compounds. mdpi.com It utilizes high pressure to pass the solvent through a column packed with smaller particles, resulting in higher resolution and faster separation times compared to standard column chromatography. google.com In analytical HPLC, the purity of a synthesized indolin-2-one derivative is determined by injecting a small sample onto the column. The output, or chromatogram, shows peaks corresponding to each component, and the purity is typically calculated from the relative area of the peak for the desired compound. nih.govcetjournal.it A purity of >95% is often required for compounds intended for biological screening.

Future Perspectives and Research Challenges for 5 Methylamino Methyl Indolin 2 One Derivatives

Emerging Research Directions and Underexplored Therapeutic Applications of Indolin-2-ones

While the application of indolin-2-one derivatives as kinase inhibitors for cancer therapy is well-established, emerging research is unveiling their potential across a much broader range of diseases. nih.govmdpi.com The structural versatility of the indolin-2-one core allows for modifications that can tune its activity against various biological targets. nih.gov

New Therapeutic Areas:

Anti-inflammatory Agents: Certain 3-substituted-indolin-2-one derivatives have demonstrated significant anti-inflammatory activity. mdpi.com For example, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit nitric oxide production and regulate inflammatory signaling pathways such as Akt, MAPK, and NF-κB in macrophage cell lines. mdpi.com This opens up possibilities for developing treatments for chronic inflammatory diseases like arthritis and inflammatory bowel disease.

Antimicrobial Agents: The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. nih.govnih.gov Indolin-2-one derivatives are being explored for this purpose. nih.gov For instance, certain thiazolo-indolin-2-one derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria by acting as Dihydrofolate Reductase (DHFR) and quorum sensing inhibitors. nih.gov Additionally, 3,3-di(indolyl)indolin-2-ones synthesized via green chemistry have demonstrated significant antimicrobial properties. tandfonline.comtandfonline.com

Neurodegenerative Diseases: The role of certain kinases in the pathology of neurodegenerative diseases presents an opportunity for indolin-2-one-based inhibitors. Research into their potential to modulate pathways involved in diseases like Alzheimer's and Parkinson's is a nascent but promising field.

Antiviral and Antiparasitic Agents: The diverse biological activities of indole (B1671886) derivatives suggest their potential utility against viral and parasitic infections. researchgate.net Azaaurone scaffolds, which are structurally related to indolin-2-ones, have been investigated as antimalarial agents, indicating a potential avenue for exploration. mdpi.com

The table below summarizes some of the emerging applications for indolin-2-one derivatives based on recent research findings.

| Therapeutic Area | Specific Target/Mechanism | Example Derivative Class |

| Anti-inflammatory | Inhibition of NO, TNF-α, IL-6; Regulation of Akt, MAPK, NF-κB pathways mdpi.com | 3-(3-hydroxyphenyl)-indolin-2-one mdpi.com |

| Antimicrobial | DHFR Inhibition, Quorum Sensing Inhibition nih.gov | Thiazolo-indolin-2-one derivatives nih.gov |

| Anticancer | Thioredoxin Reductase (TrxR) Inhibition nih.gov | 3-(2-oxoethylidene)indolin-2-one nih.gov |

| Anticancer | Human caseinolytic protease (HsClpP) Inhibition nih.gov | 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one nih.gov |

Challenges in Optimizing Specificity, Efficacy, and Bioavailability of Indolin-2-one-Based Agents

Despite their therapeutic promise, the development of indolin-2-one derivatives into effective drugs is fraught with challenges. Key hurdles include achieving target specificity, enhancing biological efficacy, and ensuring favorable pharmacokinetic properties, particularly bioavailability.

Specificity: Many early indolin-2-one derivatives, especially kinase inhibitors, suffer from a lack of specificity, leading to off-target effects. nih.gov Achieving selectivity remains a major challenge, requiring a deep understanding of the structural differences between the ATP-binding sites of various kinases.

Efficacy and Drug Resistance: While potent in vitro, the in vivo efficacy of these compounds can be limited. Furthermore, the development of drug resistance, particularly in cancer therapy, is a significant obstacle. tandfonline.com Research is focused on designing derivatives that can overcome resistance mechanisms, such as those targeting the retinoblastoma (Rb) protein or being effective against multidrug-resistant cell lines. tandfonline.com

Development of Innovative and Sustainable Synthetic Methodologies for Indolin-2-one Production

The synthesis of indolin-2-one derivatives is a cornerstone of their development. Traditional multi-step synthetic methods are often inefficient and generate significant chemical waste. Consequently, there is a strong impetus to develop more innovative, efficient, and environmentally friendly synthetic strategies.

Green Chemistry Approaches: Researchers are increasingly employing green chemistry principles. This includes the use of solid acid catalysts like sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) for the one-pot synthesis of 3,3-di(indolyl)indolin-2-ones. tandfonline.comtandfonline.com These methods often use milder reaction conditions and environmentally benign solvents like water-ethanol mixtures, leading to excellent yields and easier product isolation. tandfonline.com

One-Pot and Multicomponent Reactions (MCRs): One-pot procedures, where multiple reaction steps are carried out in the same vessel, are gaining traction. researchgate.net For instance, an indium(III)-catalyzed one-pot reaction of 3-diazoindolin-2-ones with indoles has been developed for the efficient synthesis of functionalized 3-indolylindolin-2-ones. researchgate.net These approaches improve efficiency by reducing the need for intermediate purification steps, saving time and resources.

Novel Catalytic Systems: The exploration of new catalysts is crucial for developing novel synthetic routes. N-heterocyclic carbene (NHC) catalyzed reactions and the use of deep eutectic solvents (DES) combined with ultrasound are examples of innovative techniques being applied to synthesize indolin-2-one intermediates and final products with high yields. researchgate.netresearchgate.net

The following table compares conventional and innovative synthetic methodologies for indolin-2-one derivatives.

| Methodology | Key Features | Advantages |

| Conventional Synthesis | Multi-step reactions, use of traditional organic solvents and catalysts. | Well-established procedures. |

| Green Synthesis | Use of solid acid catalysts (e.g., SBA-Pr-SO3H), environmentally benign solvents (e.g., H2O:EtOH). tandfonline.com | High yields, mild conditions, reduced waste, catalyst reusability. tandfonline.comtandfonline.com |

| One-Pot Synthesis | Indium(III) or Rhodium catalysis, sequential reactions in a single vessel. researchgate.net | Increased efficiency, reduced purification steps, time and cost savings. researchgate.net |

| Ultrasound/DES Assisted | Use of deep eutectic solvents and sonication. researchgate.net | High yields, cost-effective, green approach. researchgate.net |

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

The synergy between computational and experimental techniques has revolutionized modern drug discovery, and the field of indolin-2-one research is no exception. researchgate.netjddhs.com Rational drug design, guided by computational predictions, allows for a more focused and efficient discovery process, reducing the reliance on traditional trial-and-error screening. openmedicinalchemistryjournal.comjddhs.com

Computer-Aided Drug Design (CADD): Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (3D-QSAR) studies are extensively used. nih.govtandfonline.com These methods help in understanding the binding interactions between indolin-2-one derivatives and their biological targets, such as Tropomyosin receptor kinases (TRKs) or Aurora B kinase. nih.govresearchgate.net This understanding guides the design of new molecules with potentially improved activity and selectivity. tandfonline.com

Virtual Screening: Computational tools enable the rapid screening of large virtual libraries of indolin-2-one derivatives against a specific target. openmedicinalchemistryjournal.com This helps in prioritizing compounds for synthesis and experimental testing, thereby accelerating the identification of lead compounds.

Predictive Modeling: Advanced computational models, including machine learning and deep learning, are being used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. jddhs.comnih.gov This in silico prediction helps in identifying and filtering out compounds with poor pharmacokinetic profiles early in the drug discovery pipeline, saving considerable time and resources. researchgate.net

The integration of these computational predictions with experimental validation, such as in vitro biological assays and structural biology techniques (e.g., X-ray crystallography), creates a powerful, iterative cycle for drug design and optimization. researchgate.netjddhs.com

| Computational Tool | Application in Indolin-2-one Research | Outcome |

| Molecular Docking | Predicts binding modes and affinities of derivatives in the active site of target proteins (e.g., VEGFR-2, Aurora B). researchgate.netmdpi.com | Identification of key interactions, guiding structural modifications for enhanced potency. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Develops predictive models relating 3D structural features to biological activity. nih.govtandfonline.com | Design of new molecules with superior predicted activity based on favorable steric and electrostatic fields. tandfonline.com |

| Molecular Dynamics (MD) Simulations | Evaluates the stability of ligand-protein complexes over time. nih.govtandfonline.com | Confirmation of binding mode stability and identification of dynamic interactions. tandfonline.com |

| ADMET Prediction | In silico screening for pharmacokinetic properties and potential toxicity. nih.govtandfonline.com | Early identification of candidates with favorable drug-like properties. tandfonline.com |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-((Methylamino)methyl)indolin-2-one, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or cyclization. For example:

- Reductive Amination : Methylamine can react with a carbonyl-containing indolinone precursor under hydrogenation conditions (e.g., Pd/C or NaBH4) to introduce the methylamino group .

- Purification : Column chromatography (silica gel, ethyl acetate/methanol gradients) is critical for isolating the compound, with HPLC used to verify purity (>95%) .

- Key Parameters : Solvent choice (DMF or THF for solubility), reaction temperature (20–60°C), and inert atmospheres (N₂) minimize side reactions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Spectroscopy :

- Chromatography : HPLC retention times under standardized conditions (e.g., C18 column, acetonitrile/water) ensure batch consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining yield and minimizing byproducts?

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, catalyst loading) identifies optimal conditions. For instance, increasing Pd/C catalyst from 5% to 10% may improve reductive amination yields by 15–20% .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while lower temperatures (<40°C) reduce decomposition .

- In-line Analytics : FTIR monitors reaction progress in real-time (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹) .

Q. What computational strategies predict the biological activity or binding interactions of this compound with target proteins?

- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions (e.g., binding to kinase active sites) using crystal structures from the PDB .

- QSAR Modeling : Correlates structural descriptors (e.g., logP, H-bond donors) with activity data to guide derivatization .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales, identifying critical residues for binding .

Q. How should contradictory results in biological assays (e.g., varying IC₅₀ values) be methodologically addressed?

- Assay Standardization :

- Cell Lines : Use authenticated lines (e.g., HEK293 vs. HeLa) to rule out variability in target expression .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

- Data Reconciliation :

Methodological Guidelines

- Synthesis : Prioritize reductive amination for regioselectivity, with purification via flash chromatography .

- Characterization : Combine ¹H NMR (for functional groups) and HRMS (for molecular formula confirmation) .

- Biological Testing : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity and mitigate false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.